molecular formula C12H14N2O3 B6187042 methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 1897829-94-5

methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No.: B6187042
CAS No.: 1897829-94-5
M. Wt: 234.3
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Description

Methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-diaminotoluene with diethyl oxalate, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

Methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2,3-Dimethylquinoxaline: A derivative with similar biological activities.

    6-Methylquinoxaline:

Uniqueness

Methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

1897829-94-5

Molecular Formula

C12H14N2O3

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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